Dimethyl (2-oxoheptadecyl)phosphonate
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Overview
Description
Dimethyl (2-oxoheptadecyl)phosphonate is an organophosphorus compound with the molecular formula C₁₉H₃₉O₄P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a long-chain ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoheptadecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The general reaction scheme is as follows:
Michaelis-Arbuzov Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxoheptadecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-oxoheptadecyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can be enzymatically cleaved to release the active drug.
Material Science: It is used in the preparation of flame retardants and plasticizers due to its phosphorus content.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Mechanism of Action
The mechanism of action of dimethyl (2-oxoheptadecyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group mimics the phosphate group in biological systems, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter alkyl chain.
Dimethyl (2-oxopropyl)phosphonate: Another analog with a much shorter alkyl chain, used in different synthetic applications.
Uniqueness
Dimethyl (2-oxoheptadecyl)phosphonate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of lipophilic compounds or in materials science.
Properties
CAS No. |
92780-73-9 |
---|---|
Molecular Formula |
C19H39O4P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-dimethoxyphosphorylheptadecan-2-one |
InChI |
InChI=1S/C19H39O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)18-24(21,22-2)23-3/h4-18H2,1-3H3 |
InChI Key |
XNXSFAWPOYFRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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